5-Nitro-2-furaldehído

Descripción general

Descripción

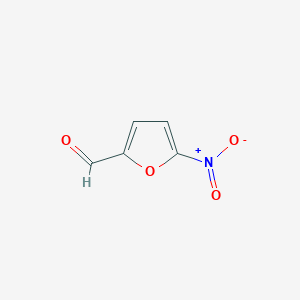

5-Nitro-2-furaldehyde is an organic compound with the molecular formula C5H3NO4. It is a derivative of furan, characterized by the presence of a nitro group at the 5-position and an aldehyde group at the 2-position. This compound is known for its yellow to orange crystalline appearance and is used in various chemical and industrial applications .

Aplicaciones Científicas De Investigación

5-Nitro-2-furaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme inhibition and as a probe for biochemical assays.

Medicine: It serves as a precursor for the synthesis of nitrofuran antibiotics, which are effective against a broad spectrum of bacterial infections.

Industry: 5-Nitro-2-furaldehyde is employed in the production of dyes, resins, and other industrial chemicals.

Mecanismo De Acción

Target of Action

5-Nitro-2-furaldehyde (also known as 5-Nitrofurfural) primarily targets several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to affect enzymes such as pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase . These enzymes play crucial roles in various metabolic pathways, including glycolysis and the citric acid cycle, which are essential for the survival and growth of bacteria.

Mode of Action

5-Nitro-2-furaldehyde interacts with its targets by inhibiting their enzymatic activities . This compound forms an anion of nitronic acid of (5-nitro-furan-2-yl)-methanediol in alkaline solutions . Upon acidification, (5-nitro-furan-2-yl)-methanediol appears, and then, in a novel irreversible redox ring-opening reaction, nitrile oxide of alpha-ketoglutaconic acid is formed, which hydrolyses in acidic solutions . This interaction disrupts the normal functioning of the targeted enzymes, leading to changes in the metabolic processes of the bacteria.

Biochemical Pathways

The inhibition of the targeted enzymes by 5-Nitro-2-furaldehyde affects the biochemical pathways associated with glucose and pyruvate degradation . This disruption can lead to a decrease in the production of ATP, which is essential for various cellular functions, and can also affect other downstream metabolic processes. The exact downstream effects can vary depending on the specific bacterial species and the particular set of enzymes that are inhibited.

Result of Action

The primary result of the action of 5-Nitro-2-furaldehyde is the inhibition of bacterial growth. By inhibiting key enzymes, this compound disrupts essential metabolic processes, leading to bacteriostatic and bactericidal effects . It has been shown to have an antibacterial action against a number of gram-negative and gram-positive microorganisms .

Action Environment

The action, efficacy, and stability of 5-Nitro-2-furaldehyde can be influenced by various environmental factors. For instance, the compound forms an anion of nitronic acid in alkaline solutions, and its subsequent reactions occur upon acidification . Therefore, the pH of the environment can significantly impact the compound’s mode of action Other factors, such as temperature and the presence of other substances, may also affect the action of 5-Nitro-2-furaldehyde.

Análisis Bioquímico

Biochemical Properties

5-Nitro-2-furaldehyde is involved in various biochemical reactions. It is formed via hydrolysis of the nitrated furfural It is known that nitrofurazone, a derivative of 5-Nitro-2-furaldehyde, inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate .

Cellular Effects

Nitrofurazone, a derivative of 5-Nitro-2-furaldehyde, is known to have an impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nitrofurazone, a derivative of 5-Nitro-2-furaldehyde, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that 5-Nitro-2-furaldehyde shows a short-lived transient absorption in solution, which is relatively insensitive to solvent polarity .

Dosage Effects in Animal Models

It is known that nitrofurans, a class of drugs that includes 5-Nitro-2-furaldehyde, were widely used in animal husbandry as growth stimulants until their carcinogenic and mutagenic effects were discovered .

Metabolic Pathways

5-Nitro-2-furaldehyde is involved in the metabolic pathway of furfural, which undergoes the formation of di-furyl ketonic aldehyde and then trifurylic dialdehyde in the initial stages of polymerisation .

Transport and Distribution

It is known that nitrofurans, a class of drugs that includes 5-Nitro-2-furaldehyde, are rapidly metabolized within a few hours of ingestion by animals .

Subcellular Localization

It is known that nitrofurans, a class of drugs that includes 5-Nitro-2-furaldehyde, can remain in the body of an animal for weeks or even months as protein-bound compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Nitro-2-furaldehyde can be synthesized through the nitration of furfural. The process involves the reaction of furfural with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. The reaction typically proceeds as follows: [ \text{C}_5\text{H}_4\text{O}_2 + \text{HNO}_3 \rightarrow \text{C}_5\text{H}_3\text{NO}_4 + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of 5-Nitro-2-furaldehyde involves similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions

5-Nitro-2-furaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-nitro-2-furoic acid.

Reduction: Reduction of the nitro group can yield 5-amino-2-furaldehyde.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products Formed

Oxidation: 5-Nitro-2-furoic acid.

Reduction: 5-Amino-2-furaldehyde.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

5-Nitro-2-furaldehyde diacetate: A derivative used in optoelectronic applications.

5-Nitro-2-thiophenecarboxaldehyde: A similar compound with a thiophene ring instead of a furan ring.

2-Nitrobenzaldehyde: A structurally related compound with a benzene ring instead of a furan ring.

Uniqueness

5-Nitro-2-furaldehyde is unique due to its specific combination of a nitro group and an aldehyde group on a furan ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Actividad Biológica

5-Nitro-2-furaldehyde (5-NF) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article delves into the various aspects of its biological activity, supported by data tables and relevant case studies.

5-Nitro-2-furaldehyde is a nitrofuran derivative characterized by its furan ring and nitro group, contributing to its reactivity and biological properties. The structure can be represented as follows:

Antimicrobial Activity

Antibacterial Properties

Numerous studies have investigated the antibacterial efficacy of 5-NF and its derivatives. A series of phosphoranilidohydrazones derived from 5-NF were synthesized and tested for antibacterial activity. These compounds exhibited moderate activity against Staphylococcus aureus, with some analogues showing potency comparable to nitrofurantoin, a well-known antibacterial agent .

The following table summarizes the antibacterial activity of selected derivatives of 5-NF:

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Nitro-2-furaldehyde | Staphylococcus aureus | 32 µg/mL |

| Nifurpipone (5-NF derivative) | Gram-negative bacteria | 16 µg/mL |

| Phosphoranilidohydrazones | Staphylococcus aureus | Comparable to nitrofurantoin |

Antifungal Properties

In addition to its antibacterial properties, 5-NF has shown antifungal activity. A study indicated that certain derivatives demonstrated significant inhibition against various fungal strains, highlighting the potential for developing antifungal agents based on this compound .

Antiparasitic Activity

One of the most notable applications of 5-NF is in the treatment of parasitic infections. Nifurtimox, a hydrazone derivative of 5-NF, is used therapeutically against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of sleeping sickness and Chagas disease, respectively. Recent studies have shown that new derivatives exhibit over 20 times greater trypanocidal activity than nifurtimox itself, with IC50 values around 100 nM .

Case Studies

- Nifurtimox in Chagas Disease Treatment : A clinical study demonstrated that nifurtimox significantly reduced parasitemia in patients with Chagas disease. The study noted a correlation between drug concentration and therapeutic efficacy .

- Hydrazone Derivatives : Research on hydrazone derivatives synthesized from 5-NF revealed enhanced lipophilicity and conformational flexibility as key factors influencing their biological activity against Trypanosoma species. The selectivity indices ranged from 20 to 80, indicating a promising therapeutic window .

Toxicological Considerations

While exploring the biological activities of 5-NF, it is crucial to consider its toxicological profile. Studies have indicated potential carcinogenic effects in rodent models; however, these findings may not be directly translatable to humans due to species-specific metabolic pathways . Regulatory assessments have often concluded that observed effects are unlikely to pose significant risks to human health at therapeutic doses.

Propiedades

IUPAC Name |

5-nitrofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXINBFXPADXIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220097 | |

| Record name | 5-Nitro-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

128-132 °C @ 10 MM HG | |

| Record name | 5-NITRO-2-FURALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER, SOL IN PETROLEUM ETHER | |

| Record name | 5-NITRO-2-FURALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE YELLOW IN PETROLEUM ETHER | |

CAS No. |

698-63-5 | |

| Record name | 5-Nitrofurfural | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-furaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitrofurfural | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrofurfural | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROFURFURAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXX18AU0Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-NITRO-2-FURALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

35-36 °C | |

| Record name | 5-NITRO-2-FURALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.